

Application Note: Quantification of Chlormequat in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Chlormequat

Cat. No.: B1206847

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Abstract

This application note details a robust and sensitive method for the quantification of the plant growth regulator **Chlormequat** in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on a modified QuPPE (Quick Polar Pesticides) extraction method, followed by analysis using an LC-MS/MS system. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the accurate determination of **Chlormequat** residues in complex plant matrices.

Introduction

Chlormequat is a quaternary ammonium compound widely used as a plant growth regulator to produce sturdier plants with thicker stalks, which aids in harvesting and increases crop productivity.^[1] Its application is common in cereal crops like wheat and barley.^[1] Due to potential health concerns, regulatory bodies have established maximum residue levels (MRLs) for **Chlormequat** in various food commodities.^{[2][3]} Therefore, a reliable and sensitive analytical method is crucial for monitoring its levels in plant tissues. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for quantifying trace levels of **Chlormequat**.^{[1][4]} This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of **Chlormequat**.

Experimental

Materials and Reagents

- **Chlormequat** chloride (analytical standard)
- **Chlormequat**-d4 chloride (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (C18 or cation exchange, if required for cleanup)

Sample Preparation (QuPPE Method)

The Quick Polar Pesticides (QuPPE) method is a widely adopted, simple, and effective extraction procedure for polar pesticides like **Chlormequat** from food matrices of plant origin.

- **Homogenization:** Homogenize a representative sample of the plant tissue (e.g., leaves, stems, fruits, grains) to a fine powder or paste. For dry samples like grains, cryogenic milling is recommended.[4]
- **Weighing:** Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, reduce the weight to 5 g and add 5 mL of ultrapure water.
- **Internal Standard Spiking:** Add a known amount of **Chlormequat**-d4 internal standard solution to the sample. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in recovery.[5]
- **Extraction:** Add 10 mL of acidified methanol (e.g., with 1% formic acid) to the centrifuge tube.
- **Shaking:** Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
- **Centrifugation:** Centrifuge the sample at 4000 rpm for 10 minutes.

- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for direct injection ("dilute and shoot").
- Optional Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step using C18 or cation exchange cartridges can be employed to reduce matrix interference.[5][6]

LC-MS/MS Analysis

The analysis of **Chlormequat** can be challenging due to its high polarity, making it poorly retained on conventional reversed-phase HPLC columns.[2] Therefore, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide column is recommended.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Setting
LC System	UPLC/UHPLC system
Column	ACQUITY UPLC BEH Amide column or equivalent HILIC column
Mobile Phase A	20 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile
Gradient	Optimized for separation (e.g., start with high organic and gradually increase aqueous)
Flow Rate	0.4 - 0.6 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)[7]
Capillary Voltage	0.2 - 3.0 kV[8]
Source Temperature	150 °C
Desolvation Temperature	500 - 600 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for **Chlormequat** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Chlormequat	122.2	58.0[7][9]	63.0[9]	Optimized (e.g., 15-25)
Chlormequat-d4	126.2	58.0[7]	-	Optimized (e.g., 15-25)

Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of **Chlormequat** into blank plant matrix extracts. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of **Chlormequat** in the samples is then determined from this calibration curve.

Results and Discussion

Method Validation

The method should be validated according to relevant guidelines (e.g., SANTE/11312/2021) to ensure its performance.

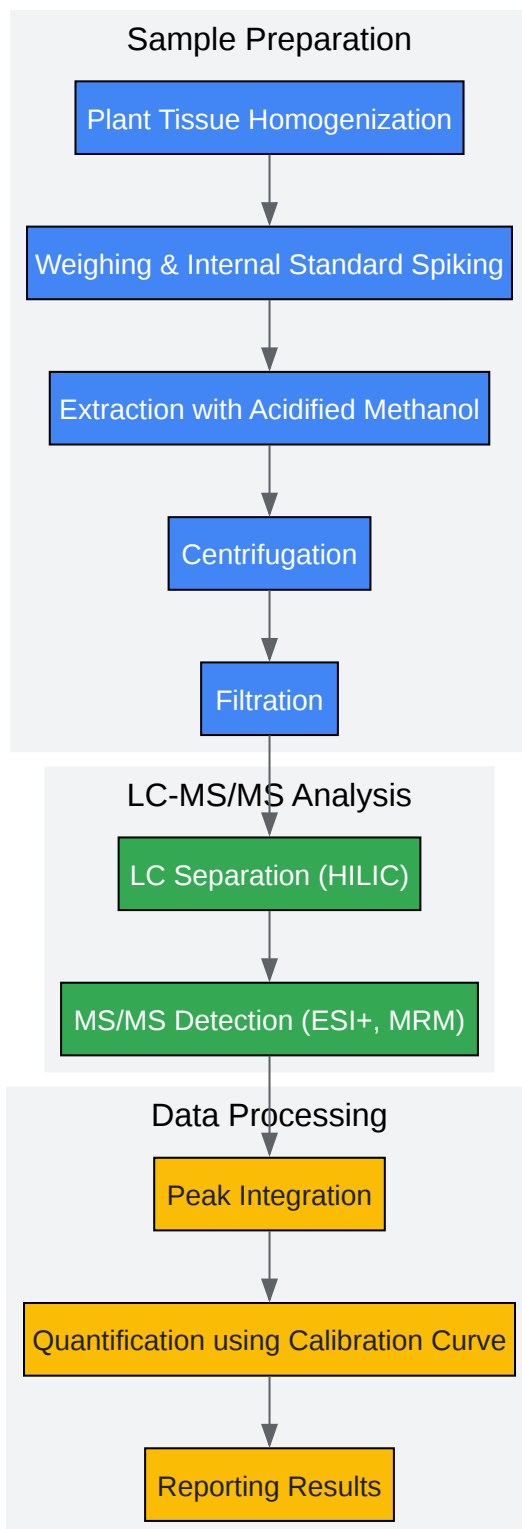
Table 3: Typical Method Validation Parameters

Parameter	Typical Value
Linearity (R ²)	> 0.99[10]
Limit of Detection (LOD)	0.003 - 5 µg/kg[5][9]
Limit of Quantification (LOQ)	0.01 - 0.08 mg/kg[6][9]
Accuracy (Recovery)	80 - 110%[7]
Precision (RSD)	< 15%[9]

The use of an isotopically labeled internal standard is crucial for achieving good accuracy and precision by correcting for matrix-induced signal suppression or enhancement.[5]

Workflow Diagram

LC-MS/MS Workflow for Chlormequat Quantification



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